molecular formula C16H20BNO3 B13460385 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2(1H)-Quinolinone

Cat. No.: B13460385
M. Wt: 285.1 g/mol
InChI Key: LXVPZJSJOBXYKY-UHFFFAOYSA-N
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Description

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by its unique structure, which includes a quinolinone core and a dioxaborolane moiety. The presence of the boron-containing dioxaborolane group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method starts with the preparation of the quinolinone core, followed by the introduction of the dioxaborolane group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to minimize waste and maximize efficiency. Advanced techniques such as continuous flow chemistry may also be employed to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives.

    Reduction: Reduction reactions can yield different hydrogenated products.

    Substitution: The dioxaborolane group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can produce a wide range of biaryl compounds, which are valuable in pharmaceuticals and materials science.

Scientific Research Applications

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and probes.

    Industry: The compound is valuable in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

Uniqueness

Compared to similar compounds, 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroquinolin-2-one stands out due to its quinolinone core, which imparts unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications where specific reactivity is required.

Properties

Molecular Formula

C16H20BNO3

Molecular Weight

285.1 g/mol

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinolin-2-one

InChI

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-10-11-8-6-7-9-13(11)18(5)14(12)19/h6-10H,1-5H3

InChI Key

LXVPZJSJOBXYKY-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N(C2=O)C

Origin of Product

United States

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